MW dipeptide

CAS No.:

Cat. No.: VC18602595

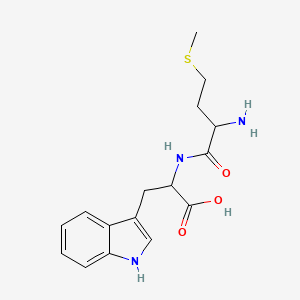

Molecular Formula: C16H21N3O3S

Molecular Weight: 335.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H21N3O3S |

|---|---|

| Molecular Weight | 335.4 g/mol |

| IUPAC Name | 2-[(2-amino-4-methylsulfanylbutanoyl)amino]-3-(1H-indol-3-yl)propanoic acid |

| Standard InChI | InChI=1S/C16H21N3O3S/c1-23-7-6-12(17)15(20)19-14(16(21)22)8-10-9-18-13-5-3-2-4-11(10)13/h2-5,9,12,14,18H,6-8,17H2,1H3,(H,19,20)(H,21,22) |

| Standard InChI Key | XYVRXLDSCKEYES-UHFFFAOYSA-N |

| Canonical SMILES | CSCCC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)N |

Introduction

Chemical Identity and Structural Properties

Molecular Composition

MW dipeptide is a linear molecule formed by the condensation of L-methionine (Met) and L-tryptophan (Trp). The peptide bond () between the carboxyl group of methionine and the amino group of tryptophan is central to its structure . Key properties include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 335.4 g/mol |

| IUPAC Name | L-Methionyl-L-tryptophan |

| CAS Registry Number | 60535-02-6 |

| Synonyms | H-Met-Trp-OH, Met-Trp |

The sulfur-containing side chain of methionine and the indole ring of tryptophan contribute to the molecule’s hydrophobicity and reactivity .

Structural Analysis

The 2D structure of MW dipeptide features a peptide backbone with distinct side chains:

-

Methionine: Contains a thioether group () at its side chain.

-

Tryptophan: Incorporates an indole ring system, enabling π-π stacking interactions .

3D conformational studies reveal flexibility in the peptide bond, allowing adaptation to enzymatic binding sites. The trans configuration predominates due to steric hindrance between the side chains .

Synthesis and Formation Mechanisms

Dehydration Synthesis

Like all dipeptides, MW dipeptide forms via dehydration synthesis, wherein a water molecule is eliminated to create a peptide bond . The reaction proceeds as follows:

-

The carboxyl group () of methionine loses a hydroxyl ().

-

The amino group () of tryptophan loses a hydrogen ().

This process requires enzymatic catalysis (e.g., ribosomes in vivo) or synthetic conditions (e.g., solid-phase peptide synthesis in vitro).

Biosynthetic Pathways

In biological systems, MW dipeptide may arise from:

-

Protein Degradation: Hydrolysis of larger polypeptides by proteases.

-

Enzymatic Assembly: Direct coupling via specific ligases, though this route is less characterized for MW dipeptide .

Biological Roles and Metabolic Significance

Metabolic Functions

MW dipeptide is classified as a metabolite, implicating it in intermediary metabolism. Potential roles include:

-

Antioxidant Activity: The indole ring of tryptophan may scavenge free radicals, though direct evidence for MW dipeptide is lacking .

-

Precursor for Bioactive Molecules: Degradation could yield methionine and tryptophan, essential for protein synthesis and neurotransmitter production .

Research and Applications

Analytical Characterization

Techniques for studying MW dipeptide include:

-

Mass Spectrometry: Confirms molecular weight and fragmentation patterns.

-

Nuclear Magnetic Resonance (NMR): Resolves spatial arrangement of atoms .

-

X-ray Crystallography: Provides high-resolution 3D structures, though no crystal data is publicly available for MW dipeptide .

Challenges and Future Directions

Knowledge Gaps

-

Mechanistic Insights: The exact metabolic pathways involving MW dipeptide remain unelucidated.

-

Therapeutic Potential: No studies directly link MW dipeptide to clinical applications.

Research Opportunities

-

In Vitro Studies: Assess interactions with transporters (e.g., PepT1) and receptors.

-

In Vivo Pharmacokinetics: Evaluate absorption, distribution, and excretion profiles.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume